molecular formula C18H22FN3O3 B2751261 tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1707713-85-6

tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No. B2751261
M. Wt: 347.39
InChI Key: GPSSBEFPSWOFSG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes examining the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. It could also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Crystal Structure and Mirror Symmetry

The crystal structure of closely related spiropiperidines, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate , reveals mirror symmetry and a chair conformation, highlighting its potential in materials science for designing compounds with specific optical properties (Dong et al., 1999).

Synthesis and Novel Routes

A novel synthetic route developed for spirocyclic amide derivatives, starting from similar compounds, indicates the versatility of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in synthesizing a wide range of spirocyclic compounds, useful in medicinal chemistry and materials science (Srinivasan et al., 2012).

Structural Analysis and Biological Activity

The detailed structural analysis through X-ray diffraction and the evaluation of biological activities, such as antibacterial and anthelmintic properties, of similar compounds suggest the potential of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in developing new pharmaceutical agents with specific biological activities (Sanjeevarayappa et al., 2015).

Difluoromethylation and Chemical Transformations

Research on the difluoromethylation of terminal alkynes, utilizing similar compounds, showcases the chemical versatility and potential applications of tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate in synthesizing fluorinated organic molecules, which are valuable in medicinal chemistry and agrochemical research (Okusu et al., 2015).

Conformational Restriction and Peptide Mimetics

The synthesis of spirolactams, acting as conformationally restricted pseudopeptides, from compounds structurally similar to tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate , suggests its use in developing peptide mimetics. These mimetics have implications in drug design, offering a novel approach to targeting protein-protein interactions (Fernandez et al., 2002).

Safety And Hazards

This involves examining the compound’s safety and potential hazards. It includes studying its toxicity, flammability, and reactivity. It also involves examining how to safely handle, store, and dispose of the compound.


Future Directions

This involves discussing potential future research directions for the compound. This could include potential applications, further studies to understand its properties, or modifications to improve its activity or reduce its side effects.


I hope this general guidance is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this is a general guide and the specifics may vary depending on the exact nature of the compound and the context in which it is being studied.


properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)15(23)20-14(21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSSBEFPSWOFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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